2-Cyano-2-(2,3-dihydro-3-(tetrahydro-2,4,6-trioxo-1-phenyl-5(2H)-pyrimidinylidene)-1H-isoindol-1-ylidene)-N-(3-methylphenyl)acetamide
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Overview
Description
2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a cyano group, a dihydro-pyrimidinylidene moiety, and an isoindolylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole and pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(4-METHYLPHENYL)ACETAMIDE
- 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(2-METHYLPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-CYANO-2-[2,3-DIHYDRO-3-(TETRAHYDRO-2,4,6-TRIOXO-1-PHENYL-5(2H)-PYRIMIDINYLIDENE)-1H-ISOINDOL-1-YLIDENE]-N-(3-METHYLPHENYL)ACETAMIDE lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
79694-44-3 |
---|---|
Molecular Formula |
C28H19N5O4 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
(2E)-2-cyano-2-[3-(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)isoindol-1-ylidene]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C28H19N5O4/c1-16-8-7-9-17(14-16)30-25(34)21(15-29)23-19-12-5-6-13-20(19)24(31-23)22-26(35)32-28(37)33(27(22)36)18-10-3-2-4-11-18/h2-14,36H,1H3,(H,30,34)(H,32,35,37)/b23-21+ |
InChI Key |
KJOJVYYOBSNCMY-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/2\C3=CC=CC=C3C(=N2)C4=C(N(C(=O)NC4=O)C5=CC=CC=C5)O)/C#N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)C4=C(N(C(=O)NC4=O)C5=CC=CC=C5)O)C#N |
Origin of Product |
United States |
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